![molecular formula C10H13N5O B1449792 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one CAS No. 1170363-87-7](/img/structure/B1449792.png)
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Overview
Description
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one is a novel small molecule that has been studied in recent years for its potential applications in various scientific research fields. This molecule has been found to have a variety of biological and chemical properties that make it a promising candidate for further research into its potential applications.
Scientific Research Applications
Hybrid Catalysts in Synthesis The compound is closely related to pyranopyrimidine derivatives, which serve as a key precursor for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Specifically, the synthesis of substituted pyranopyrimidines through a one-pot multicomponent reaction using various hybrid catalysts has been highlighted. This process includes the use of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. The review focuses on the application of these catalysts for the development of lead molecules, indicating the compound’s potential in facilitating complex synthesis processes (Parmar, Vala, & Patel, 2023).
Privileged Scaffold in Heterocycles Synthesis Research on 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones (a structurally related compound) shows its value as a building block for synthesizing various heterocyclic compounds. This includes pyrazolo-imidazoles, thiazoles, and spiropyrans, among others. The unique reactivity of these compounds under mild conditions for generating versatile cynomethylene dyes from a wide range of precursors has been explored, highlighting the compound's significance in synthesizing diverse classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Medicinal Attributes The medicinal attributes of pyrazolo[3,4-d]pyrimidines, which share a structural resemblance to the compound , have been reviewed extensively. These derivatives are known for their significant therapeutic significance across various disease conditions. From their initial bioactivity as adenosine antagonists, extensive biological investigations have highlighted their importance in treatments for the central nervous system, cardiovascular diseases, cancer, and inflammation. This comprehensive review provides insights into the synthesis, structure-activity relationships, and medicinal aspects of pyrazolo[3,4-d]pyrimidines, offering a foundation for further exploration of similar compounds (Chauhan & Kumar, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to act as activators for the girk1/2 potassium channel .
Mode of Action
Based on the action of similar compounds, it can be inferred that it may interact with its target to induce a conformational change, thereby modulating the activity of the target .
properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-4-ethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-3-7-5-9(16)13-10(12-7)15-8(11)4-6(2)14-15/h4-5H,3,11H2,1-2H3,(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEUDXYKRDHTJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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